1-(2,4-dichlorophenyl)-1H-pyrazole

Physicochemical profiling Building block selection Solid-phase handling

Sourcing 1-(2,4-dichlorophenyl)-1H-pyrazole ensures your program starts with the empirically optimal 2,4-dichlorophenyl N1-substitution pattern for CB1 receptor affinity and subtype selectivity, as validated by foundational SAR. This isomer (CAS 37649-82-4, MW 213.06, logP 3.736) avoids the higher melting point and altered lipophilicity of the 3,4-dichloro isomer, enabling reproducible solid-state handling and solution-phase processing. At ≥95% purity, it supports parallel library synthesis for CNS drug discovery, the scale-up of the herbicide safener mefenpyr-diethyl, and the production of PET radioligand precursors.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B1365301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-1H-pyrazole
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
InChIKeyRMLPOSMKQSCCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-1H-pyrazole – Core Scaffold Identity and Procurement Context


1-(2,4-Dichlorophenyl)-1H-pyrazole (CAS 37649-82-4) is an N-aryl pyrazole building block with molecular formula C₉H₆Cl₂N₂ and molecular weight 213.06 g·mol⁻¹ . The compound features a 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring, a pharmacophoric motif identified as optimal for cannabinoid CB1 receptor antagonist affinity and subtype selectivity [1]. Commercially available at ≥95% purity from multiple vendors, it serves as a key synthetic intermediate for pharmaceuticals (e.g., rimonabant-class CB1 antagonists), agrochemicals (e.g., the herbicide safener mefenpyr-diethyl), and PET radioligand precursors [2].

Why 1-(2,4-Dichlorophenyl)-1H-pyrazole Cannot Be Replaced by Unsubstituted or Isomeric N-Aryl Pyrazoles


The 2,4-dichloro substitution pattern on the N1-phenyl ring is not a generic hydrophobic adornment; it is a structurally defined pharmacophoric requirement validated by systematic structure-activity relationship (SAR) studies [1]. Replacing 2,4-dichlorophenyl with unsubstituted phenyl, 4-butylphenyl, or 4-pentylphenyl significantly reduces CB1 receptor affinity, while elimination of the para-chloro or replacement of the ortho-chloro with fluoro or methoxy yields low-affinity analogs [2]. Positional isomers such as 1-(3,4-dichlorophenyl)-1H-pyrazole exhibit different lipophilicity (ΔlogP ≈ 0.12 units lower) and a markedly higher melting point (59–61 °C vs. 34–36 °C), which alters both solid-state handling and solution-phase partitioning during synthesis [3]. These differences are quantitative and directly impact synthetic reproducibility, biological assay outcomes, and downstream structure–property relationships.

Quantitative Differentiation of 1-(2,4-Dichlorophenyl)-1H-pyrazole Against Closest Analogs


Lipophilicity and Solid-State Handling: 2,4-Dichloro vs. 3,4-Dichloro Positional Isomer

1-(2,4-Dichlorophenyl)-1H-pyrazole exhibits a logP of 3.736 and a melting point of 34–36 °C [1]. Its positional isomer, 1-(3,4-dichlorophenyl)-1H-pyrazole, has a lower logP of 3.616 and a substantially higher melting point of 59–61 °C [2]. The 25 °C lower melting point of the 2,4-isomer indicates weaker crystal lattice packing, which often correlates with higher solubility in organic solvents and easier handling during ambient-temperature synthetic operations.

Physicochemical profiling Building block selection Solid-phase handling

Lipophilicity Advantage Over the 2,4-Difluoro Analog

The 2,4-dichlorophenyl compound has a logP of 3.736 [1], whereas the 2,4-difluorophenyl analog 1-(2,4-difluorophenyl)-1H-pyrazole exhibits a logP of 2.344 . This represents a logP increase of approximately 1.39 units, translating to roughly a 25-fold increase in the octanol/water partition coefficient.

Lead optimization LogP tuning Halogen selection

CB1 Cannabinoid Receptor Pharmacophore: 2,4-Dichlorophenyl as the Optimal N1 Substituent

Systematic SAR studies established that three structural features are required for potent and selective CB1 receptor antagonism: a para-substituted phenyl at the 5-position, a carboxamido group at the 3-position, and critically, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring [1]. The 2,4-dichlorophenyl group was identified as the optimal substituent for both high CB1 affinity and receptor subtype selectivity; replacement with 4-butylphenyl, 4-pentylphenyl, or unsubstituted phenyl significantly reduces affinity [2]. Compounds bearing the 2,4-dichlorophenyl motif (e.g., AM251) achieve CB1 Ki values of 7.5 nM with 306-fold selectivity over CB2 (Ki = 2,290 nM) .

Cannabinoid receptor CB1 antagonist Structure-activity relationship

Herbicide Safener Precursor: Commercial Relevance of the 2,4-Dichlorophenyl Pyrazole Scaffold

1-(2,4-Dichlorophenyl)-1H-pyrazole serves as the direct synthetic precursor to mefenpyr-diethyl (CAS 135590-91-9), a commercially registered herbicide safener used to protect wheat and barley crops from fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium injury [1]. Mefenpyr-diethyl is produced on an industrial scale via cyclocondensation of 2,4-dichlorophenylhydrazine with appropriate β-ketoesters, a route that requires the intact 2,4-dichlorophenyl-pyrazole core [2]. No other dichloro substitution pattern on the phenyl ring yields the registered safener product.

Agrochemical synthesis Herbicide safener Mefenpyr-diethyl

Functionalization Versatility: Unsubstituted Pyrazole Ring Enables Divergent Derivatization

Unlike pre-functionalized analogs such as 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (MW 257.08) or 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole, the unsubstituted parent compound (MW 213.06) carries no additional substituents on the pyrazole ring, offering three chemically distinct sites (C-3, C-4, C-5) for sequential functionalization . This contrasts with the 4-carboxylic acid derivative, which is restricted to amide/ester coupling at C-4, or the 4-methyl analog, which limits C-4 diversification. The parent scaffold has been used to synthesize over 14 distinct ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate derivatives under ultrasound-assisted regioselective cyclocondensation [1].

Medicinal chemistry Parallel synthesis Scaffold diversification

PET Radioligand Development: Scaffold for CB1 Receptor Imaging Agents

The 1-(2,4-dichlorophenyl)-1H-pyrazole scaffold forms the core of several PET radioligand candidates for non-invasive imaging of cerebral CB1 receptors. N-(4-[¹⁸F]Fluorophenyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide ([¹⁸F]AM5144) demonstrated higher CB1 receptor affinity than the corresponding unsubstituted N-phenyl compound in vitro [1]. Similarly, ¹¹C-labeled analogs such as [¹¹C]JHU75528 utilize the 2,4-dichlorophenyl-pyrazole core and show affinities comparable to the reference antagonist SR141716A [2].

Positron emission tomography CB1 imaging Radioligand precursor

High-Impact Application Scenarios for 1-(2,4-Dichlorophenyl)-1H-pyrazole Based on Quantified Differentiation


CB1 Antagonist Medicinal Chemistry: Scaffold Selection for CNS-Penetrant Lead Series

Research groups initiating a CB1 receptor antagonist program should prioritize 1-(2,4-dichlorophenyl)-1H-pyrazole as the core building block. The 2,4-dichlorophenyl motif at N1 is empirically the optimal substituent for CB1 affinity and subtype selectivity, as established by the foundational SAR of Lan et al. (1999) and subsequent reviews [1]. The scaffold's logP of 3.736 aligns with CNS drug-likeness criteria, and the unsubstituted pyrazole ring permits systematic exploration of C-3, C-4, and C-5 substituents. The commercial availability of 1-(2,4-dichlorophenyl)-1H-pyrazole at ≥95% purity enables parallel synthesis of focused libraries without the need for in-house N-arylation optimization.

Agrochemical Development: Direct Precursor to Registered Herbicide Safener Mefenpyr-diethyl

Agrochemical formulation scientists developing herbicide-safener combinations for cereal crops can utilize 1-(2,4-dichlorophenyl)-1H-pyrazole as the synthetic entry point to mefenpyr-diethyl, a foliar-acting safener with established EPA tolerances [2]. The compound's lower melting point (34–36 °C) relative to the 3,4-dichloro isomer simplifies industrial-scale handling and solvent dissolution during the cyclocondensation step with β-ketoesters. No alternative N-aryl substitution pattern is acceptable for the registered active ingredient, making the 2,4-dichloro isomer the only viable building block for this application.

PET Tracer Development: Radiolabeling Precursor for CB1 Receptor Neuroimaging

Nuclear medicine and molecular imaging groups synthesizing ¹⁸F- or ¹¹C-labeled CB1 receptor PET ligands should source 1-(2,4-dichlorophenyl)-1H-pyrazole as the core intermediate. The scaffold is a component of validated radioligands including [¹⁸F]AM5144 and [¹¹C]JHU75528, both of which exhibit CB1 binding affinities comparable to or exceeding the reference antagonist SR141716A [3]. The higher logP of the 2,4-dichloro compound compared to the 2,4-difluoro analog (ΔlogP +1.39) supports adequate blood-brain barrier penetration for CNS imaging applications.

Fragment-Based Drug Discovery: Low-Molecular-Weight Scaffold with Maximal Derivatization Vectors

Fragment-based drug discovery (FBDD) programs benefit from 1-(2,4-dichlorophenyl)-1H-pyrazole as a minimal scaffold (MW 213.06) offering three distinct derivatization vectors on the pyrazole ring. This contrasts with the 4-carboxylic acid analog (MW 257.08, 17% heavier), which restricts growth vector geometry to primarily C-3 and C-5 positions . The scaffold has demonstrated regioselective reactivity in ultrasound-assisted syntheses generating 14 distinct 3-carboxylate derivatives, confirming its suitability for high-throughput parallel library production.

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